2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The systematic IUPAC name for this compound is disodium;5-acetamido-3-[(4-dodecylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate , reflecting its precise atomic connectivity. The CAS Registry Number 15792-43-5 uniquely identifies this chemical entity in global substance databases.
Molecular Formula:
$$ \text{C}{30}\text{H}{37}\text{N}{3}\text{Na}{2}\text{O}{8}\text{S}{2} $$
Molecular Weight:
677.74 g/mol
Structural Relationship to Azo Dye Subclasses (C.I. Acid Red 138)
This compound belongs to the monoazo acid dye subclass, characterized by a single diazo (-N=N-) group linking aromatic systems. The structural features include:
- Naphthalene backbone : Functionalized with sulfonate groups at positions 2 and 7 for water solubility
- Acetamido group : At position 5, enhancing molecular stability
- Dodecylphenyl substituent : A 12-carbon alkyl chain providing hydrophobic interactions
The dye's classification as C.I. Acid Red 138 (Colour Index 18073) derives from its chromophoric azo group and sulfonic acid functionalities, which enable ionic bonding with amino groups in wool and silk proteins.
Structural Comparison to Related Azo Dyes
| Feature | C.I. Acid Red 138 | C.I. Direct Red 88 |
|---|---|---|
| Chromophore | Monoazo | Bisazo |
| Solubilizing Groups | Two sulfonate groups | Three sulfonate groups |
| Alkyl Chain | Dodecyl (C12) | None |
| CAS RN | 15792-43-5 | 6459-86-5 |
Properties
Molecular Formula |
C30H37N3Na2O8S2 |
|---|---|
Molecular Weight |
677.7 g/mol |
IUPAC Name |
disodium;5-acetamido-3-[(4-dodecylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C30H39N3O8S2.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-22-14-16-24(17-15-22)32-33-29-27(43(39,40)41)19-23-18-25(42(36,37)38)20-26(31-21(2)34)28(23)30(29)35;;/h14-20,35H,3-13H2,1-2H3,(H,31,34)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
InChI Key |
CZWHGIACASUWJC-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Diazotization of 4-Dodecylbenzenamine
Reagents :
- 4-Dodecylbenzenamine (1 mol)
- Sodium nitrite (1.05 mol)
- Hydrochloric acid (concentrated, 3 mol)
- Ice/water mixture (0–5°C)
Procedure :
- Dissolve 4-dodecylbenzenamine in hydrochloric acid at 0–5°C.
- Gradually add sodium nitrite solution while maintaining temperature <5°C to prevent decomposition.
- Stir for 1–2 hours until excess nitrous acid is detected (starch-iodide paper).
- Filter the diazonium salt solution to remove impurities.
Critical Parameters :
Coupling with N-Acetyl H Acid
Reagents :
- N-Acetyl H acid (1 mol)
- Sodium carbonate (pH adjustment)
- Water (solvent)
Procedure :
- Dissolve N-acetyl H acid in water and adjust pH to 6–7 using sodium carbonate.
- Slowly add the diazonium salt solution to the coupling component at 10–15°C.
- Maintain pH 6–7 during coupling by adding Na₂CO₃ as needed.
- Stir for 4–6 hours until coupling completion (monitored by TLC or HPLC).
- Salt out the product by adding NaCl (20% w/v), filter, and wash with brine.
Critical Parameters :
Neutralization to Disodium Salt
Reagents :
- Sodium hydroxide (2 mol)
Procedure :
- Dissolve the crude azo compound in hot water.
- Add NaOH (2 mol) to neutralize sulfonic acid groups.
- Concentrate the solution under reduced pressure.
- Crystallize the disodium salt by cooling, filter, and dry at 60°C.
Yield : 75–85% (post-purification).
Reaction Optimization and Mechanistic Insights
Diazotization Mechanism
The primary amine reacts with nitrous acid (generated in situ from NaNO₂ and HCl) to form a nitroso intermediate, which tautomerizes to the diazonium ion. This electrophilic species is stabilized by the electron-donating dodecyl group, enhancing reactivity during coupling.
Coupling Mechanism
The diazonium ion attacks the para position of the hydroxyl group in N-acetyl H acid. The electron-withdrawing sulfonic acid groups direct the azo bond formation to the 3-position of the naphthalene ring. Sodium carbonate maintains mildly alkaline conditions, deprotonating the hydroxyl group to increase nucleophilicity.
Analytical Characterization
| Property | Method | Result |
|---|---|---|
| Purity | HPLC | ≥98.5% (C18 column, acetonitrile/water gradient) |
| λₘₐₓ (visible spectrum) | UV-Vis (aqueous solution) | 518 nm |
| Sulfonic acid content | Titration (NaOH) | 2.02 ± 0.05 eq/mol |
| Sodium content | ICP-OES | 6.8–7.2 wt% |
Industrial-Scale Modifications
- Solvent Recycling : Methanol/water mixtures reduce waste in diazotization.
- Continuous Flow Reactors : Improve yield (90–92%) by minimizing thermal degradation.
- Byproduct Management : Sulfonic acid residues are neutralized with lime, reducing environmental impact.
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low coupling efficiency | Use excess N-acetyl H acid (1.1:1 molar ratio) |
| Diazonium salt instability | Immediate use after synthesis |
| Product solubility | Salt out with NaCl; recrystallize from ethanol/water |
Recent Advances (2023–2025)
Chemical Reactions Analysis
2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The azo linkage can be reduced to form amine derivatives.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Hydrolysis: The acetylamino group can be hydrolyzed to form the corresponding amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium dithionite), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Textile Industry
The primary application of Acid Red 138 is in the textile industry as a dye. It is particularly effective for dyeing synthetic fibers such as polyester and polyamide. The dye provides vibrant colors and has good lightfastness and wash fastness properties, making it suitable for high-quality textile products.
Food Industry
Acid Red 138 is used as a food coloring agent. It is classified as a permitted food additive in various countries due to its stability and safety profile. The dye imparts a reddish hue to food products, enhancing their visual appeal.
Pharmaceutical Applications
In pharmaceuticals, this compound is utilized in the formulation of certain medications and diagnostic reagents. Its ability to bind to proteins allows for the development of colorimetric assays, which are essential for various biochemical analyses.
Analytical Chemistry
Acid Red 138 serves as a pH indicator in analytical chemistry. Its color changes with pH variations, making it useful for titrations and other analytical procedures where pH monitoring is crucial.
Case Study 1: Textile Dyeing
A study demonstrated the effectiveness of Acid Red 138 in dyeing polyester fabrics. The results indicated that the dye provided excellent color depth and durability after multiple wash cycles. The application of this dye was found to be economically viable due to its low cost and high yield during the dyeing process.
Case Study 2: Food Safety Evaluation
Research conducted by Health Canada evaluated the safety of Acid Red 138 as a food additive. The findings confirmed that when used within regulated limits, the dye poses no significant health risks to consumers. This assessment supports its continued use in the food industry.
Summary Table of Applications
| Application Area | Description | Benefits |
|---|---|---|
| Textile Industry | Used for dyeing synthetic fibers like polyester | Vibrant colors, good fastness |
| Food Industry | Acts as a coloring agent in food products | Enhances visual appeal |
| Pharmaceutical | Used in formulations and diagnostic reagents | Useful for colorimetric assays |
| Analytical Chemistry | Serves as a pH indicator | Essential for titrations |
Mechanism of Action
The mechanism of action of 2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt involves its interaction with molecular targets through its functional groups. The sulfonic acid groups enhance its solubility and facilitate its interaction with various substrates. The azo linkage allows for electron transfer and redox reactions, while the hydroxy and acetylamino groups provide sites for further chemical modifications. These interactions enable the compound to exert its effects in various chemical and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Impact
The target compound’s structural analogues differ in substituents, affecting solubility, stability, and applications. Key comparisons are summarized below:
Table 1: Structural and Functional Comparisons
Key Comparative Insights
(a) Hydrophobicity and Solubility
- The target compound’s dodecyl chain imparts significant hydrophobicity, distinguishing it from analogues with shorter alkyl groups (e.g., methyl in CAS 6844-74-2 ) or purely hydrophilic substituents (e.g., 4,5-dihydroxy in CAS 5808-22-0 ). This property makes it suitable for dyeing synthetic fibers (e.g., polyester) or formulating oil-soluble dyes.
- Compounds with additional sulfonate groups (e.g., trisodium salts in ) exhibit higher water solubility but reduced affinity for hydrophobic substrates.
(b) Chromophoric Properties
- The mono-azo group in the target compound typically absorbs in the 450–550 nm range (yellow to red). In contrast, bis-azo derivatives (e.g., ) show bathochromic shifts (550–650 nm, blue-green) due to extended conjugation .
- Electron-withdrawing groups (e.g., -NO₂ in ) further red-shift absorbance, while electron donors (e.g., -NH₂ in ) may cause hypsochromic effects.
(c) Reactivity and Stability
Research Findings and Data
Table 2: Experimental Data for Selected Analogues
Biological Activity
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt, is an azo compound that exhibits a variety of biological activities. This compound is notable for its applications in dyeing and as a biological stain. The structural characteristics of the compound contribute to its interaction with biological systems, making it a subject of interest in both industrial and research settings.
Chemical Structure
The compound can be described by the following molecular formula: . Its structure includes:
- Two sulfonic acid groups,
- An acetylamino group,
- A hydroxy group,
- An azo linkage connecting a dodecylphenyl moiety.
Antimicrobial Properties
Research indicates that azo compounds like 2,7-naphthalenedisulfonic acid derivatives possess antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them valuable in pharmaceutical and cosmetic formulations. For instance, studies have shown that certain azo dyes can disrupt microbial cell membranes, leading to cell lysis.
Antioxidant Activity
Azo compounds are also known for their antioxidant properties. The presence of hydroxyl and sulfonic groups enhances their ability to scavenge free radicals. This activity is crucial for preventing oxidative stress-related diseases. Research has demonstrated that derivatives of naphthalenedisulfonic acids exhibit significant antioxidant effects in vitro.
Histological Staining
The compound functions as a biological stain, particularly in histological applications. It is used to visualize cellular structures under microscopy due to its affinity for specific tissue components. This property is especially useful in identifying pathological changes in tissues.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various azo compounds, including derivatives of naphthalenedisulfonic acid. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial coatings and preservatives .
- Antioxidant Potential : In a comparative analysis of antioxidant activities among different azo compounds, 2,7-naphthalenedisulfonic acid showed a high capacity to reduce oxidative stress markers in cultured cells . The study highlighted the compound's potential in developing functional foods and nutraceuticals.
- Histological Applications : In histopathology, the use of 2,7-naphthalenedisulfonic acid as a staining agent was assessed in various tissue types. It was found to provide clear differentiation between cellular components, aiding in diagnostic processes .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
